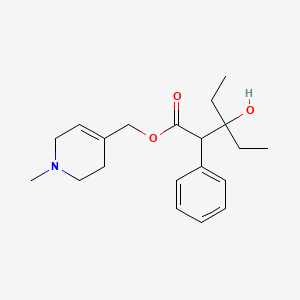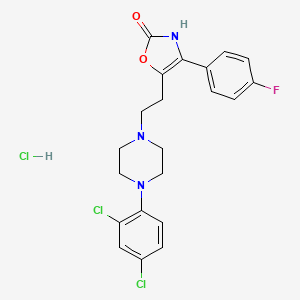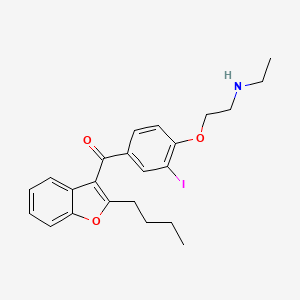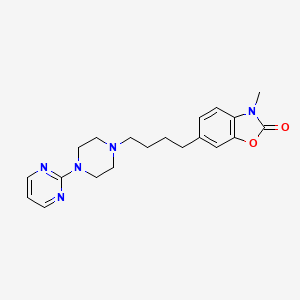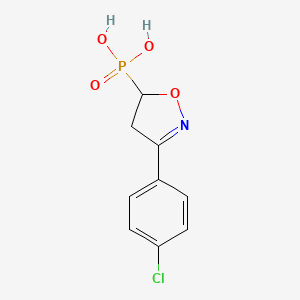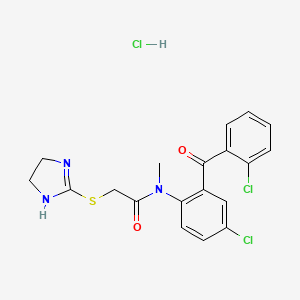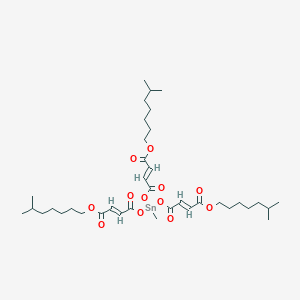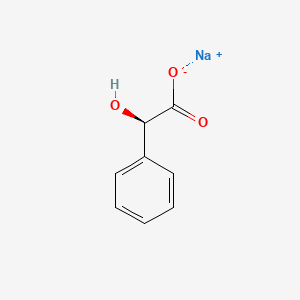
2H-Imidazole-2-thione, 1,3-dihydro-4-((4-chlorophenyl)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Imidazole-2-thione, 1,3-dihydro-4-((4-chlorophenyl)methyl)- is an organosulfur compound belonging to the imidazole family It is characterized by the presence of a thiourea group within its structure, which imparts unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Imidazole-2-thione, 1,3-dihydro-4-((4-chlorophenyl)methyl)- typically involves the reaction of 4-chlorobenzylamine with carbon disulfide and potassium hydroxide, followed by cyclization with formaldehyde. The reaction conditions often require a controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2H-Imidazole-2-thione, 1,3-dihydro-4-((4-chlorophenyl)methyl)- undergoes various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2H-Imidazole-2-thione, 1,3-dihydro-4-((4-chlorophenyl)methyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of polymers and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of 2H-Imidazole-2-thione, 1,3-dihydro-4-((4-chlorophenyl)methyl)- involves its interaction with various molecular targets. The thiourea group can form strong hydrogen bonds with biological macromolecules, inhibiting enzyme activity or disrupting cellular processes. The compound may also interact with metal ions, affecting metalloprotein functions.
Comparison with Similar Compounds
Similar Compounds
2H-Imidazole-2-thione, 1,3-dihydro-1-methyl-: Similar structure but with a methyl group instead of a chlorophenyl group.
2-Imidazolidinethione: A cyclic unsaturated thiourea with similar reactivity.
Uniqueness
2H-Imidazole-2-thione, 1,3-dihydro-4-((4-chlorophenyl)methyl)- is unique due to the presence of the chlorophenyl group, which enhances its reactivity and potential applications in medicinal chemistry. This structural feature allows for more diverse chemical modifications and interactions compared to its analogs.
Properties
CAS No. |
93103-24-3 |
|---|---|
Molecular Formula |
C10H9ClN2S |
Molecular Weight |
224.71 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)methyl]-1,3-dihydroimidazole-2-thione |
InChI |
InChI=1S/C10H9ClN2S/c11-8-3-1-7(2-4-8)5-9-6-12-10(14)13-9/h1-4,6H,5H2,(H2,12,13,14) |
InChI Key |
UTRATPYFFGDPIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=CNC(=S)N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



